N-(5-acetyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide
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Description
N-(5-acetyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide, also known as APB, is a compound that has gained attention in the scientific community due to its potential applications in research. APB is a synthetic molecule that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating cellular processes and pathways.
Scientific Research Applications
Antimalarial and Antiviral Properties
N-(5-acetyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide derivatives have been investigated for their antimalarial properties. A study highlighted the synthesis of sulphonamide derivatives that exhibited in vitro antimalarial activity. These compounds demonstrated IC50 values of less than 30µM, indicating significant potential against malaria. Additionally, the study expanded into the antiviral arena, showing effectiveness against SARS-CoV-2 by docking studies on the main protease and Spike Glycoprotein, suggesting potential applications in treating viral infections (Fahim & Ismael, 2021).
Antimicrobial and Antifungal Activity
Another aspect of research on this compound focuses on its antimicrobial and antifungal activities. Compounds derived from this compound have been synthesized and evaluated for their biological activities. These studies have shown promising results against a range of microbial and fungal pathogens, highlighting the versatility of these compounds in combating various infections (Patel & Patel, 2015).
properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-3-28(25,26)16-11-7-10-15(12-16)19(24)22-20-21-17(18(27-20)13(2)23)14-8-5-4-6-9-14/h4-12H,3H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOICFLVEASNPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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